molecular formula C18H18N2 B149618 1-Benzhydryl-3-methylazetidine-3-carbonitrile CAS No. 133891-88-0

1-Benzhydryl-3-methylazetidine-3-carbonitrile

Cat. No.: B149618
CAS No.: 133891-88-0
M. Wt: 262.3 g/mol
InChI Key: NSWNPSGUBRKOGU-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-methylazetidine-3-carbonitrile is a useful research compound. Its molecular formula is C18H18N2 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Biotransformations

1-Benzhydryl-3-methylazetidine-3-carbonitrile is involved in enantioselective biotransformations. A study demonstrated that racemic 1-benzylazetidine-2-carbonitriles and similar substrates underwent efficient and enantioselective biotransformations to produce azetidine-2-carboxylic acids and amide derivatives. The high enantioselectivity of these biocatalytic reactions was attributed to the combined effect of active nitrile hydratase and high R-enantioselective amidase in microbial whole cells. These transformations are crucial for synthesizing chiral azetidine-2-carbox amide derivatives and other related compounds, which have potential applications in various synthetic processes (Leng et al., 2009).

Nucleophilic Reactivity

The compound has been involved in studies related to its nucleophilic reactivity. A research paper discussed the coupling of indoles with reference benzhydryl cations, which correlated linearly with the electrophilicity parameter of the benzhydryl cations. These reactions are significant for understanding the nucleophilicity of carbon nucleophiles and can be instrumental in designing reactions involving this compound in synthetic chemistry (Lakhdar et al., 2006).

Antioxidant Activity

Some studies have investigated the antioxidant activities of compounds derived from this compound. A study synthesized fused and non-fused heterocyclic systems derived from the compound and evaluated their antioxidant activities. These findings are crucial for developing new therapeutic agents with potential antioxidant properties (Salem et al., 2015).

Synthesis of Novel Derivatives

The compound is used in the synthesis of various novel derivatives with potential applications. Research has been conducted on synthesizing new derivatives of benzotriazole and examining their antimicrobial and antifungal activities. These studies are important for the development of new drugs and materials with specific biological properties (Al-Omran et al., 2002).

Safety and Hazards

The safety information for 1-Benzhydryl-3-methylazetidine-3-carbonitrile indicates that it has a hazard statement of H302 . The signal word is “Warning” and the precautionary statements include P280, P305+P351+P338 .

Properties

IUPAC Name

1-benzhydryl-3-methylazetidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c1-18(12-19)13-20(14-18)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWNPSGUBRKOGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435402
Record name 1-(Diphenylmethyl)-3-methylazetidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133891-88-0
Record name 1-(Diphenylmethyl)-3-methyl-3-azetidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133891-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Diphenylmethyl)-3-methylazetidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2.6 g (0.025 mol) of diisopropylamine in 80 ml of anhydrous tetrahydrofuran is cooled to -78° C. under nitrogen and 10 ml of a 2M solution of n-BuLi in n-hexane are added to it with great care. Stirring is carried out for 30 minutes and a solution of 6.2 g (0.025 mol) of 1-benzhydrylazetidine-3-carbonitrile obtained in stage a) of PREPARATION I in 30 ml of tetrahydrofuran is added to it. After 1 hour's stirring, a solution of 7.0 g (0.05 mol) of methyl iodide in 10 ml of tetrahydrofuran is added dropwise. Stirring is carried out for 1 hour and the reaction mixture is allowed to warm up to ambient temperature. It is left to stand overnight and the basic solution is neutralized by addition of approximately 100 ml of a 20% solution of NH4Cl and a few drops of concentrated HCl. The product is extracted with methylene chloride and the organic phase is concentrated to obtain 6.0 g of 1-benzhydryl-3-methyl-3-azetidinecarbonitrile which is crystallized from n-hexane. M.p. 78°-80° C.
Quantity
2.6 g
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reactant
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80 mL
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solvent
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solution
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6.2 g
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30 mL
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7 g
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10 mL
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solution
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Synthesis routes and methods II

Procedure details

33.1 g (100 mmol) of 1-diphenylmethyl-3-methyl-3-methylsulphonyloxyazetidine are added to a suspension of sodium cyanide (11 g, 225 mmol) in dimethylformamide (90 ml) and the mixture is stirred at 65°-70° C. for 6 hours. It is cooled and poured onto a water/ice mixture, the product is filtered off, washed with water and dried at 50° C. and 21.75 g (83%) of 3-cyano-1-diphenylmethyl-3-methylazetidine, melting point 86°-88° C., are obtained.
Quantity
33.1 g
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reactant
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11 g
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90 mL
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